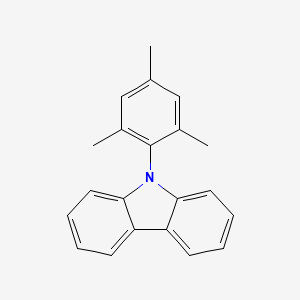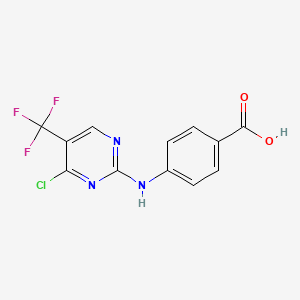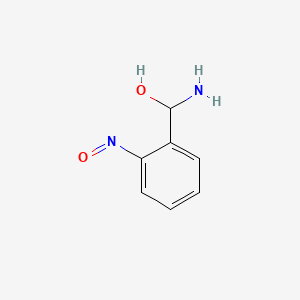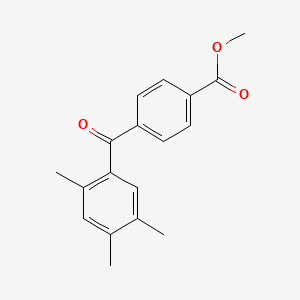![molecular formula C19H16F3N3O B12587344 Urea, N-(3-methyl-5-isoquinolinyl)-N'-[[3-(trifluoromethyl)phenyl]methyl]- CAS No. 648420-08-0](/img/structure/B12587344.png)
Urea, N-(3-methyl-5-isoquinolinyl)-N'-[[3-(trifluoromethyl)phenyl]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(3-methyl-5-isoquinolinyl)-N’-[[3-(trifluoromethyl)phenyl]methyl]- is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate. For this specific compound, the synthetic route may involve:
Starting Materials: 3-methyl-5-isoquinoline and 3-(trifluoromethyl)benzylamine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, particularly at the isoquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can occur at the trifluoromethyl group, potentially converting it to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce methyl-substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, urea derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may exhibit activity against specific biological targets, making it a candidate for drug development.
Medicine
Medicinally, urea derivatives have been explored for their therapeutic potential in treating various diseases. This compound could be investigated for its efficacy in treating conditions such as cancer, inflammation, or infectious diseases.
Industry
Industrially, urea derivatives are used in the production of polymers, resins, and agrochemicals. This compound may find applications in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, urea derivatives can act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.
Modulating Receptors: Interacting with receptor proteins to alter their activity.
Disrupting Pathways: Affecting cellular signaling pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Urea, N-(3-methyl-5-isoquinolinyl)-N’-phenylmethyl-: Similar structure but lacks the trifluoromethyl group.
Urea, N-(3-methyl-5-isoquinolinyl)-N’-[[3-chlorophenyl]methyl]-: Contains a chlorophenyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in Urea, N-(3-methyl-5-isoquinolinyl)-N’-[[3-(trifluoromethyl)phenyl]methyl]- imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These features can enhance its potential as a drug candidate or industrial chemical.
Properties
CAS No. |
648420-08-0 |
|---|---|
Molecular Formula |
C19H16F3N3O |
Molecular Weight |
359.3 g/mol |
IUPAC Name |
1-(3-methylisoquinolin-5-yl)-3-[[3-(trifluoromethyl)phenyl]methyl]urea |
InChI |
InChI=1S/C19H16F3N3O/c1-12-8-16-14(11-23-12)5-3-7-17(16)25-18(26)24-10-13-4-2-6-15(9-13)19(20,21)22/h2-9,11H,10H2,1H3,(H2,24,25,26) |
InChI Key |
PNAZQONCRFEWPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=C2NC(=O)NCC3=CC(=CC=C3)C(F)(F)F)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-Chlorophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]thiourea](/img/structure/B12587263.png)
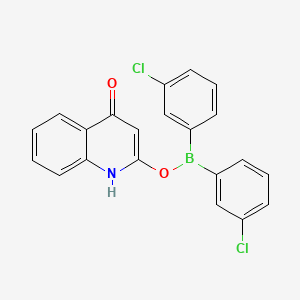

![[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one;1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione;sulfuric acid](/img/structure/B12587278.png)
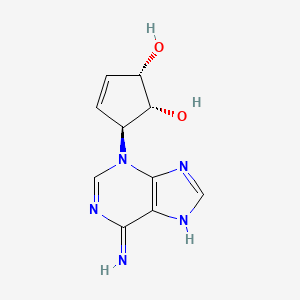
![Benzene, 2-chloro-4-[(2-hexyl-4,5-dimethylphenyl)thio]-1,3,5-trimethyl-](/img/structure/B12587294.png)
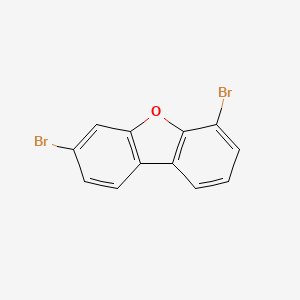
![5-chloro-13-(4-chlorophenyl)-16-thia-2,9,11,14-tetrazatetracyclo[8.6.0.03,8.011,15]hexadeca-1,3(8),4,6,9,12,14-heptaene](/img/structure/B12587302.png)
![Acetamide,N-(2-methoxyethyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]-](/img/structure/B12587307.png)
![2-Benzothiazolamine, N-[(3-chlorophenyl)methylene]-6-fluoro-](/img/structure/B12587315.png)
